1-(2-Fluorobenzoyl)-1,4-diazepane
CAS No.: 926213-29-8
Cat. No.: VC4479324
Molecular Formula: C12H15FN2O
Molecular Weight: 222.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926213-29-8 |
|---|---|
| Molecular Formula | C12H15FN2O |
| Molecular Weight | 222.263 |
| IUPAC Name | 1,4-diazepan-1-yl-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 |
| Standard InChI Key | DFMUIGAXODDLLX-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Fluorobenzoyl)-1,4-diazepane is an organic compound belonging to the diazepane class, which features a seven-membered ring containing two nitrogen atoms. The 2-fluorobenzoyl group is attached to the 1-position of the diazepane ring, introducing electronegativity and steric effects that influence its reactivity and binding affinity. Key properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1,4-diazepan-1-yl-(2-fluorophenyl)methanone |
| Molecular Formula | |
| Molecular Weight | 222.263 g/mol |
| CAS Number | 926213-29-8 |
| SMILES | C1CNCCN(C1)C(=O)C2=CC=CC=C2F |
| Solubility | Soluble in organic solvents |
The fluorine atom at the ortho position of the benzoyl group enhances the compound’s metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile .
Structural Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the diazepane ring adopts a chair-like conformation, with the benzoyl group positioned axially. The fluorine atom participates in hydrogen bonding and dipole interactions, which may contribute to its binding with biological targets such as neurotransmitter receptors. The hydrochloride salt form (molecular weight: 258.72 g/mol) is commonly used to improve solubility and stability in aqueous solutions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane typically involves a two-step process:
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Acylation of 1,4-Diazepane: 1,4-Diazepane reacts with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, yielding the free base.
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Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization or column chromatography.
Industrial-Scale Optimization
Industrial production often employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Process parameters such as temperature (0–5°C), solvent choice (tetrahydrofuran or ethyl acetate), and catalyst loading are optimized to minimize byproducts like N,N-dibenzoyl derivatives.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a key intermediate in synthesizing analogs for structure-activity relationship (SAR) studies. For example, substituting the fluorine with chlorine or methyl groups alters receptor selectivity, aiding in the development of targeted therapies .
Proteomics and Biochemical Assays
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride is utilized in proteomic studies to investigate protein-ligand interactions. Its fluorescence properties enable tracking in cellular uptake assays, providing insights into blood-brain barrier permeability.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Feature | Pharmacological Profile |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)-1,4-diazepane | Para-fluorine substitution | Higher MAO-B selectivity | |
| 1-(2-Chlorobenzoyl)-1,4-diazepane | Chlorine instead of fluorine | Enhanced metabolic stability | |
| N-Benzyl-1,4-diazepane | No halogen substituent | Lower receptor affinity |
The ortho-fluorine substitution in 1-(2-Fluorobenzoyl)-1,4-diazepane confers unique electronic effects, potentially optimizing binding to hydrophobic enzyme pockets compared to chloro or non-halogenated analogs .
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